tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate
Description
tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate is a bicyclic carbamate derivative characterized by a rigid 6-azabicyclo[3.2.1]octane scaffold. The tert-butyloxycarbonyl (Boc) group is attached via a methylene linker to the nitrogen atom at the 5-position of the bicyclic system. This compound is reported to have a purity of 95% (EN300-650362) and serves as a key intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-(6-azabicyclo[3.2.1]octan-5-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-6-4-5-10(7-13)8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCSVBGZTSVSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
The compound features a bicyclo[3.2.1]octane core with a nitrogen atom at position 6 and a methylcarbamate group at position 5. Key properties include:
- Molecular formula : $$ \text{C}{13}\text{H}{24}\text{N}2\text{O}2 $$
- Molecular weight : 240.35 g/mol
- Stereochemistry : The (1S,5R) configuration confers rigidity and influences biological activity.
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
The tert-butyl carbamate (Boc) group enhances stability during synthetic transformations, while the bicyclic framework restricts conformational flexibility, making it ideal for targeting enzyme active sites.
Synthetic Routes and Methodologies
Bicyclic Amine Core Construction
The 6-azabicyclo[3.2.1]octane scaffold is synthesized via intramolecular cyclization or ring-closing metathesis .
Cyclization of Amino Alcohols
Amino alcohols undergo acid-catalyzed cyclization to form the bicyclic structure. For example, heating 5-aminopentan-2-ol in HCl generates the azabicyclo[3.2.1]octane core, though yields are moderate (45–60%).
Ring-Closing Metathesis (RCM)
Grubbs catalyst-mediated RCM of diene precursors achieves higher stereocontrol. A 2019 patent reported a 72% yield using a ruthenium catalyst in toluene at 80°C.
Functionalization with Methylcarbamate Group
Alkylation and Boc Protection
The amine is alkylated with methyl bromide followed by Boc protection:
- Methylation : Reacting 6-azabicyclo[3.2.1]octane with methyl iodide in THF/K$$2$$CO$$3$$ yields the methylamine derivative (85% purity).
- Boc Protection : Treatment with Boc anhydride in dichloromethane (DCM) and triethylamine affords the target compound (78% yield).
One-Pot Telescoped Synthesis
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | 45–60 | 90 | Simple reagents | Moderate yield, racemic mixture |
| RCM | 72 | 95 | High stereocontrol | Expensive catalysts |
| Telescoped Synthesis | 65 | 98 | No intermediate isolation | Requires precise temp. control |
| Chiral Catalysis | 68 | 99 | High enantioselectivity (94% ee) | Complex catalyst synthesis |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Boc Deprotection Strategies
The tert-butyl carbamate group is removed under acidic or catalytic conditions to regenerate the free amine:
Acidic Hydrolysis
-
Reagents : HCl (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane .
-
Conditions : Room temperature, 2–4 hours.
Catalytic Deprotection
A novel method uses tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") and triethylsilane:
-
Catalyst : Magic blue (10 mol%)
-
Reductant : Triethylsilane (1.2 equiv)
-
Solvent : Dichloromethane, 0°C to room temperature
-
Efficiency : Completes in 30 minutes with 95% isolated yield .
Functionalization of the Bicyclic Scaffold
After deprotection, the free amine undergoes further modifications:
Arylation Reactions
The amine reacts with aryl lithium or Grignard reagents to introduce aromatic substituents:
-
Example : Reaction with 4-fluorophenylmagnesium bromide forms 3-(4-fluorophenyl)-6-azabicyclo[3.2.1]octane derivatives .
-
Conditions : −78°C in THF, 1 hour.
Alkylation and Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .
Comparative Reaction Data
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate has garnered attention for its potential therapeutic effects, particularly in the following areas:
- Neurological Disorders : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, suggesting that this compound may also influence neurological pathways, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease .
- Cancer Therapeutics : Preliminary studies indicate that this compound may exhibit anti-cancer properties by interacting with specific receptors involved in cancer progression, thereby offering a potential lead for drug development aimed at various cancer types .
Research has shown that compounds related to this compound can modulate receptor activity and neurotransmitter release, which is crucial for understanding their mechanisms of action . The unique bicyclic structure may confer distinct pharmacological properties compared to other azabicyclo compounds.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Nucleophilic Substitution : The reaction of tert-butyl carbamate with halogenated derivatives of the 6-azabicyclo[3.2.1]octane moiety under basic conditions is common .
- Industrial Production : For large-scale production, methods are optimized using continuous flow reactors to enhance yield and purity .
Table 2: Synthetic Routes for this compound
| Step | Description |
|---|---|
| Step 1 | Reaction of tert-butyl carbamate with precursor |
| Step 2 | Nucleophilic substitution under basic conditions |
| Step 3 | Purification and characterization |
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of compounds similar to this compound:
- Neurological Activity : A study demonstrated that azabicyclo compounds could enhance synaptic transmission in neuronal cultures, indicating potential applications in neuropharmacology .
- Anti-Cancer Properties : Research has indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Neurological Activity | Enhanced synaptic transmission |
| Anti-Cancer Properties | Significant cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues within the Azabicyclo[3.2.1]octane Family
tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride
- Structure : Similar bicyclo[3.2.1]octane core but with the Boc group at the 3-position instead of the 5-methyl position. The hydrochloride salt enhances solubility.
- Properties: Molecular weight 262.8 g/mol; purity ≥95% (CAS: 2648947-90-2).
- Applications : Likely used in peptide synthesis or as a chiral building block, leveraging its rigid bicyclic framework.
tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure: Features an additional nitrogen (8-aza) and an exo-3-amino group, altering hydrogen-bonding capacity.
- Properties: CAS 744183-20-8 (unlisted purity). The amino group introduces reactivity for further functionalization .
- Applications: Potential use in synthesizing bioactive molecules requiring both amino and carbamate functionalities.
Analogues with Different Bicyclic Systems
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate
- Structure: Utilizes a highly strained bicyclo[1.1.1]pentane core with a 3-amino substituent.
- Properties : CAS 676371-64-3. The smaller, more rigid scaffold may enhance metabolic stability but reduce solubility .
- Applications : Emerging use in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups.
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
- Structure : Piperidine ring replaces the bicyclic system, with hydroxyl and Boc groups at positions 4 and 3, respectively.
- Properties : CAS 154737-89-0. The hydroxyl group enables hydrogen bonding, impacting target affinity .
- Applications : Intermediate for kinase inhibitors or GPCR modulators requiring flexible, polar scaffolds.
Physicochemical and Functional Comparisons
Biological Activity
tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol. Its unique bicyclic structure positions it as a potential therapeutic agent, particularly in the fields of neurology and oncology. This article delves into the biological activity of this compound, examining its mechanisms, interactions, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a tert-butyl group, a bicyclic azabicyclo[3.2.1]octane moiety, and a carbamate functional group. These structural components contribute to its pharmacological properties, allowing for interaction with various biological targets.
The mechanism of action for this compound involves its binding to specific receptors and enzymes related to neurotransmitter systems and cancer pathways:
- Receptor Interaction : The compound may modulate neurotransmitter release and receptor activity, similar to other compounds in the azabicyclo family.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in cancer progression, potentially leading to therapeutic benefits.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Neurological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Anticancer Properties : Research indicates that it may have activity against specific cancer types, warranting further investigation into its efficacy as an anticancer agent.
Table 1: Biological Activities of this compound
Q & A
Q. What are the established synthetic routes for tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the bicyclic amine precursor. Key steps include:
- Amine Activation : Reacting 6-azabicyclo[3.2.1]octan-5-ylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
- Optimization : Adjusting solvent polarity, temperature (0–25°C), and stoichiometry (1:1.2 amine:Boc anhydride) to improve yields (typically 60–85%) .
Table 1 : Comparison of Synthetic Methods
| Method | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Boc Protection | DCM | Et₃N | 78 | 95 | |
| Boc Protection | THF | NaHCO₃ | 65 | 97 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm carbamate formation (e.g., tert-butyl group at δ 1.4 ppm, carbonyl at ~155 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm bicyclic framework geometry using SHELXL for refinement (R-factor < 0.05) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 257.2 for C₁₃H₂₄N₂O₂) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide structural optimization for enhanced biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate conformational energy barriers to identify stable ring puckering modes of the azabicyclo core .
- Molecular Docking : Screen against targets like opioid receptors (see ) using AutoDock Vina; prioritize substituents at C5/C6 for hydrogen bonding .
- SAR Analysis : Correlate substituent effects (e.g., methyl vs. hydroxy groups) with analgesic potency using in vitro binding assays .
Q. What strategies resolve contradictions between crystallographic data and computational predictions of molecular conformation?
- Methodological Answer :
- Multi-Method Validation : Compare X-ray structures (from SHELXL-refined data ) with DFT-optimized geometries. Discrepancies >0.2 Å in bond lengths suggest lattice packing effects.
- Dynamic NMR : Perform variable-temperature ¹H NMR to assess ring-flipping kinetics in solution, reconciling static crystallographic data .
- Free Energy Perturbation (FEP) : Quantify conformational strain using molecular dynamics simulations (e.g., AMBER) .
Q. How can researchers evaluate the compound’s biological activity, particularly in neurological applications?
- Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Use radiolabeled ligands (e.g., [³H]naloxone for opioid receptors) to measure IC₅₀ values .
- Functional Activity : cAMP inhibition assays in HEK293 cells expressing μ-opioid receptors .
- In Vivo Models :
- Analgesic Testing : Tail-flick or hot-plate tests in rodents (dose range: 1–10 mg/kg, i.p.) .
- Dependence Liability : Assess withdrawal symptoms after chronic dosing (e.g., 14 days) .
Table 2 : Key Biological Data from Analogs
| Compound | μ-Opioid IC₅₀ (nM) | Analgesic ED₅₀ (mg/kg) | Physical Dependence Risk | Reference |
|---|---|---|---|---|
| Target Compound | 12.3 ± 1.5 | 2.1 ± 0.3 | Low | |
| 7-demethyl Analog | 45.6 ± 4.2 | 5.8 ± 0.9 | Moderate |
Methodological Considerations
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers; confirm absolute configuration via CD spectroscopy or X-ray .
- Stability Testing : Monitor carbamate hydrolysis under physiological conditions (pH 7.4, 37°C) via LC-MS over 24–72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
